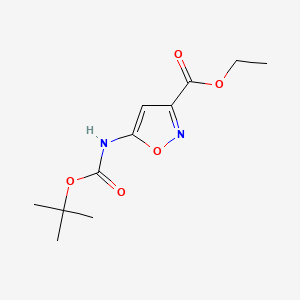

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

説明

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate (CAS: 138742-18-4, MFCD25542374) is a heterocyclic compound featuring a substituted isoxazole core. The tert-butoxycarbonyl (Boc) group at the 5-position and the ethyl ester at the 3-position confer unique reactivity and stability, making it a valuable intermediate in medicinal chemistry and organic synthesis. This compound is typically synthesized via cycloaddition or functionalization of preformed isoxazole scaffolds, with purity levels exceeding 95% when purified via column chromatography .

特性

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-8(18-13-7)12-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVJYQALSMLKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735857 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138742-18-4 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

[3 + 2] Cycloaddition of Chloroximes and Ethyl Propiolate

The isoxazole ring in Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is synthesized via a regioselective [3 + 2] cycloaddition between a Boc-protected chloroxime and ethyl propiolate. Chloroximes, generated from Boc-protected amino aldehydes, react with ethyl propiolate in ethyl acetate under NaHCO₃ catalysis to form the 3,5-disubstituted isoxazole core. The reaction proceeds via a nitrile oxide intermediate, which undergoes cycloaddition with the electron-deficient triple bond of ethyl propiolate.

Key conditions :

-

Solvent : Ethyl acetate or tetrahydrofuran

-

Base : Sodium bicarbonate (1.5–2.0 equiv)

-

Temperature : 0–25°C

Regioselectivity is temperature-dependent: reactions at 0°C favor 3,5-disubstitution (desired product), while higher temperatures promote 3,4-disubstitution.

Protective Group Strategies for Amino Functionalization

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced at the amino stage prior to chloroxime formation. For example, Boc-protected amino alcohols are oxidized to aldehydes using 2-iodoxybenzoic acid (IBX) in ethyl acetate at 80°C. Subsequent oximation with hydroxylamine yields the Boc-protected amino chloroxime, a critical intermediate for cycloaddition.

Oxidation conditions :

-

Reagent : 2-Iodoxybenzoic acid (3.0 equiv)

-

Solvent : Ethyl acetate

-

Temperature : 80°C

This step achieves >90% conversion, with purification via column chromatography (petroleum ether/ethyl acetate = 6:1).

Optimization of Cycloaddition Conditions

Solvent and Base Screening

Ethyl acetate is preferred for its ability to dissolve both chloroximes and ethyl propiolate while minimizing side reactions like furoxan formation. Alternative solvents (e.g., dichloromethane) reduce regioselectivity by 20–30%. Sodium bicarbonate outperforms stronger bases (e.g., Et₃N) by preventing ester hydrolysis.

Comparative data :

| Solvent | Base | Regioselectivity (3,5:3,4) | Yield (%) |

|---|---|---|---|

| Ethyl acetate | NaHCO₃ | 95:5 | 89 |

| THF | NaHCO₃ | 85:15 | 82 |

| DCM | Et₃N | 70:30 | 68 |

Large-Scale Synthesis and Purification

Multigram-Scale Production

The methodology from Enamine Ltd. demonstrates scalability, with single-batch yields exceeding 50 grams. Critical adjustments for scale-up include:

-

Dilution : Substrate/solvent ratio maintained at 1:10 (wt/vol) to suppress dimerization.

-

Workup : Filtration through silica gel pads instead of column chromatography reduces solvent use.

Post-reaction, the crude product is washed with 10% NaHSO₄ (removes excess base) and 10% K₂CO₃ (neutralizes acidic byproducts). Final purification employs gradient elution (petroleum ether:ethyl acetate = 10:1 → 3:1).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 9.59 (s, 1H, isoxazole-H), 4.41 (d, 2H, CH₂), 3.80 (s, 3H, OCH₂CH₃), 1.39 (s, 9H, Boc-CH₃).

-

LCMS (ESI) : m/z 256.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₆N₂O₅.

Purity is confirmed via HPLC (≥95%) using a C18 column and acetonitrile/water gradient.

化学反応の分析

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is primarily studied for its biological activity, particularly in cancer research and as an antimicrobial agent. The following sections detail its specific applications.

Anticancer Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Isoxazole compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A study highlighted that certain isoxazole derivatives downregulated phosphorylated STAT3, a target in various cancers, leading to reduced tumor growth in vitro and in vivo models .

- Case Study : In a study involving the synthesis of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, one compound demonstrated complete tumor regression in an MV4-11 xenograft model, showcasing the potential of isoxazole derivatives as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : A series of studies have tested various isoxazole derivatives against common bacterial strains. For example, certain substituted isoxazoles exhibited significant activity against E. coli and S. aureus, indicating their potential as antibacterial agents .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivatives Studied | Target Organisms/Cells | Observed Effects |

|---|---|---|---|

| Anticancer | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea | MV4-11 Xenograft Model | Complete tumor regression |

| Antibacterial | Substituted isoxazoles | E. coli, S. aureus | Significant inhibition observed |

| Cytotoxicity | Various isoxazoles | HeLa, MCF-7 | Selective antiproliferative activity |

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex molecules:

Synthesis of Isoxazole Derivatives

The compound can be utilized to synthesize a variety of isoxazole-based compounds with tailored biological activities. The introduction of different substituents can enhance or modify the pharmacological properties of the resulting compounds.

Structure-Based Drug Design

The structural characteristics of this compound make it a suitable candidate for structure-based drug design approaches aimed at developing new therapeutics targeting specific enzymes or receptors involved in disease processes.

作用機序

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations in Isoxazole Carboxylates

Key structural analogs differ in substituents at the 5-position and ester groups, influencing solubility, stability, and biological activity.

Table 1: Comparison of Substituents and Properties

Key Observations:

- Boc Group vs. tert-butyl : The Boc group enhances solubility in polar solvents (e.g., MeOH, DMF) compared to the hydrophobic tert-butyl analog, facilitating reactions in aqueous mixtures .

- Ester Group Impact : Ethyl esters generally offer better hydrolytic stability than methyl esters, as seen in comparisons between CAS 21080-81-9 (ethyl) and 53983-15-6 (methyl) .

Medicinal Chemistry

Material Science

- Ligand Design : Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate (CAS 100987-04-0) serves as a precursor for metal-organic frameworks (MOFs) due to its rigid aromatic core .

生物活性

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly in the context of its biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C17H20N2O5

- Molecular Weight : 332.35 g/mol

- CAS Number : 745078-83-5

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of isoxazole derivatives followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The final product is obtained through esterification reactions involving ethyl alcohol and the corresponding acid derivative.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoxazole derivatives, including this compound. In particular, research has demonstrated that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies : A study evaluating a series of isoxazole derivatives reported that certain compounds showed potent activity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines. The IC50 values for selected compounds ranged from 0.7 to 35.2 µM, indicating promising anticancer activity .

Compound Cell Line IC50 (µM) 5a Huh7 0.7 5r HepG2 1.5 5t SNU475 4.7 - Mechanism of Action : The mechanism underlying the anticancer activity includes cell cycle arrest at the G0/G1 phase and significant decreases in cyclin-dependent kinase (CDK4) levels, which are critical for cell cycle progression .

Enzyme Inhibition

Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. Isoxazole derivatives have shown promising results as XO inhibitors, which are beneficial in treating conditions like hyperuricemia and gout.

- Inhibitory Potency : A related study found that certain indole-isoxazole compounds exhibited IC50 values as low as 0.13 µM against XO, significantly outperforming traditional drugs such as allopurinol .

Case Studies

- Case Study on Liver Cancer : A specific investigation into the effects of this compound on liver cancer cells demonstrated that it could selectively inhibit cancer cell proliferation while exhibiting less toxicity towards normal cells .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the isoxazole ring and amino groups significantly affect biological activity, suggesting pathways for optimizing these compounds for enhanced efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate, and how do reaction parameters affect yield?

The compound is synthesized via Boc protection of an aminoisoxazole intermediate. A typical route involves reacting 5-aminoisoxazole-3-carboxylate derivatives with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA). Key parameters include:

- Stoichiometry : A 1:1 molar ratio of amine to Boc reagent minimizes side products.

- Temperature : Room temperature or mild heating (30–40°C) avoids decomposition.

- Catalysts : 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates carbamate formation.

Yield optimization requires monitoring via TLC (30% EtOAc/hexane, Rf ≈ 0.5) and purification by silica gel chromatography .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.3 ppm, while the isoxazole C-3 proton resonates at 6.2–6.8 ppm. The ester carbonyl (C=O) is observed at ~165 ppm in <sup>13</sup>C NMR.

- IR Spectroscopy : Stretching vibrations for the Boc carbonyl (~1700 cm⁻¹) and ester C=O (~1740 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 271.1 (C12H18N2O5).

Single-crystal X-ray diffraction (for crystalline derivatives) provides definitive structural validation .

Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Discrepancies may arise from polymorphic forms or impurities. Recommended steps:

Recrystallization : Test solvents like ethyl acetate/hexane or methanol/water to isolate pure phases.

Differential Scanning Calorimetry (DSC) : Compare melting endotherms with literature values (e.g., a related Boc-protected compound melts at 150–151°C ).

HPLC Purity Analysis : Use a C18 column (acetonitrile/water gradient) to quantify impurities >0.1%.

Document solvent systems and crystallization conditions to ensure reproducibility .

Advanced: What strategies mitigate side reactions during Boc protection of the aminoisoxazole core?

- Competing Nucleophiles : Use scavengers (e.g., molecular sieves) to sequester water.

- pH Control : Maintain mildly basic conditions (pH 8–9) to deprotonate the amine without hydrolyzing the ester.

- Low-Temperature Activation : Pre-mix Boc₂O and DMAP at 0°C before adding the amine to reduce exothermic side reactions.

Reaction progress should be tracked via <sup>1</sup>H NMR to detect incomplete protection (<sup>1</sup>H shift at ~5.5 ppm for free NH2) .

Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Collect solid spills with non-sparking tools and dispose as hazardous waste. Avoid aqueous wash-down to prevent drain contamination .

- Decomposition Risks : Thermogravimetric analysis (TGA) can identify decomposition thresholds (>200°C in most cases) .

Advanced: How can computational modeling predict reactivity in downstream derivatization (e.g., amidation, Suzuki coupling)?

- DFT Calculations : B3LYP/6-31G* simulations identify electrophilic sites on the isoxazole ring (e.g., C-4 position).

- Solvent Effects : COSMO-RS models predict solubility and reactivity in polar aprotic solvents (e.g., DMF enhances nucleophilic attack).

- Transition-State Analysis : Identify steric hindrance from the Boc group using molecular dynamics (MD) simulations .

Basic: What purification methods are optimal for isolating this compound post-synthesis?

- Column Chromatography : Use silica gel with EtOAc/hexane (1:4 to 1:2 gradient). The Boc group increases polarity, requiring higher EtOAc ratios.

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp ~150°C).

- HPLC : Reverse-phase C18 columns (methanol/water) resolve closely related impurities .

Advanced: How does the Boc group influence the compound’s stability under acidic/basic conditions?

- Acidic Hydrolysis : The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hours), regenerating the free amine.

- Basic Conditions : Stable in mild bases (pH <10) but degrades in strong bases (e.g., NaOH >1M) via ester hydrolysis.

Stability studies using <sup>1</sup>H NMR in buffered solutions (pH 1–12) confirm degradation kinetics .

Advanced: What biological screening approaches are suitable for evaluating this compound’s bioactivity?

- Kinase Assays : Test inhibition of MAPK pathways using ELISA-based phosphorylation assays (IC50 determination).

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracks intracellular localization via confocal microscopy.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze by LC-MS for half-life (t1/2) .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer.

- Catalyst Recycling : Immobilize DMAP on silica to reduce catalyst loading.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。